N~2~-(Benzenesulfonyl)-alpha-asparagine
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Overview
Description
N~2~-(Benzenesulfonyl)-alpha-asparagine is a compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Benzenesulfonyl)-alpha-asparagine typically involves the reaction of benzenesulfonyl chloride with alpha-asparagine. The reaction is carried out under controlled pH conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Benzenesulfonyl Chloride with Alpha-Asparagine: Benzenesulfonyl chloride is reacted with alpha-asparagine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous medium at a temperature of around 0-5°C to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure N2-(Benzenesulfonyl)-alpha-asparagine.
Industrial Production Methods
Industrial production of N2-(Benzenesulfonyl)-alpha-asparagine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-(Benzenesulfonyl)-alpha-asparagine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The sulfonamide group can undergo substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~2~-(Benzenesulfonyl)-alpha-asparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-(Benzenesulfonyl)-alpha-asparagine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonamide group plays a crucial role in this inhibitory action by forming strong interactions with the enzyme’s active site residues.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: A simpler analog with similar sulfonamide functionality.
N-(Piperidin-1-yl)benzenesulfonamide: Another sulfonamide derivative with different substituents.
Uniqueness
N~2~-(Benzenesulfonyl)-alpha-asparagine is unique due to the presence of the alpha-asparagine moiety, which imparts distinct biological activity and specificity. This makes it a valuable compound for targeted applications in medicinal chemistry and enzyme inhibition studies.
Properties
CAS No. |
66415-75-6 |
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Molecular Formula |
C10H12N2O5S |
Molecular Weight |
272.28 g/mol |
IUPAC Name |
4-amino-3-(benzenesulfonamido)-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O5S/c11-10(15)8(6-9(13)14)12-18(16,17)7-4-2-1-3-5-7/h1-5,8,12H,6H2,(H2,11,15)(H,13,14) |
InChI Key |
KJIXXGXIQKKOAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(CC(=O)O)C(=O)N |
Origin of Product |
United States |
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